5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid
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Description
5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid is a useful research compound. Its molecular formula is C16H18O4 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Transformation of Furoic Acid Derivatives
5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid and its derivatives undergo various transformations. For instance, derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid decompose in the presence of bases like potassium tert-butylate, leading to the formation of stable 2-methylthioethynylfurans and other complex structures (Maadadi et al., 2017).
Synthesis of Furoic Acid Derivatives
A method was developed for the synthesis of mono- and bisphosphosphorylated esters of (2-ethoxy-2-oxoethylthio)methyl derivatives of furoic acids. These compounds showed interesting behavior when metallized with potassium tert-butylate (Pevzner & Stepanova, 2020).
Catalytic Performance Improvement
A simple substrate adaptation strategy was applied to improve the catalytic performances of Comamonas testosteroni cells for the synthesis of various furan carboxylic acids. This research highlighted the significant potential of furan carboxylic acids as building blocks in polymer and fine chemical industries (Wen et al., 2020).
Biocatalytic Production of FDCA
The biocatalytic production of 2,5-Furandicarboxylic acid (FDCA), a promising alternative to petroleum-derived terephthalic acid, was reviewed. The study focused on enzymatic catalysis and whole-cell catalysis, highlighting the advantages of biocatalysis such as mild reaction conditions and environmental friendliness (Yuan et al., 2019).
Properties
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-16(2,3)11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(17)18/h4-9H,10H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVBAKAPXHALY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233625 |
Source
|
Record name | 5-[[(4-tert-Butylphenyl)oxy]methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74556-54-0 |
Source
|
Record name | 5-[[(4-tert-Butylphenyl)oxy]methyl]-2-furoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74556-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[(4-tert-Butylphenyl)oxy]methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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